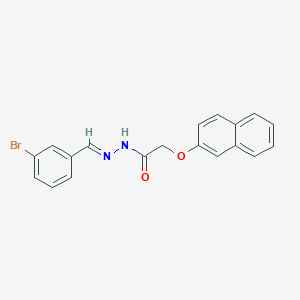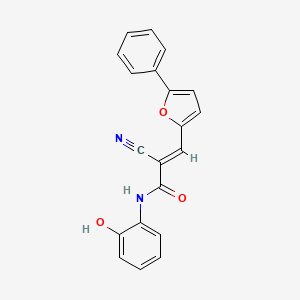
N'-(3-bromobenzylidene)-2-(2-naphthyloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related hydrazone compounds typically involves the condensation reaction of an appropriate benzaldehyde with an acetohydrazide in the presence of a suitable solvent, such as methanol or ethanol. These reactions are generally facilitated by acidic or basic conditions to yield the desired hydrazone linkage. For instance, the synthesis of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide showcases a similar synthetic route, highlighting the versatility and adaptability of hydrazone synthesis methods in producing a wide range of compounds with varying substituents and functional groups (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of a hydrazone linkage (–NHN=CH–), which significantly influences the molecule's properties and reactivity. X-ray crystallography studies on similar compounds reveal that they often crystallize in monoclinic space groups, with molecules stabilized by various non-covalent interactions, including hydrogen bonds and π-π stacking interactions. The molecular geometry, bond lengths, and angles are crucial for understanding the compound's reactivity and interactions with other molecules (Li Wei-hua et al., 2006).
Chemical Reactions and Properties
Hydrazone compounds exhibit a wide range of chemical reactivity, including participation in cycloaddition reactions, rearrangements, and serving as ligands in complexation reactions with various metals. These reactions are often dependent on the specific substituents present on the hydrazone, which can alter the electron density and steric hindrance around the reactive sites. The urease inhibitory activities of certain hydrazones highlight their potential in medicinal chemistry and enzyme inhibition studies (Sheng et al., 2015).
Applications De Recherche Scientifique
Vibrational and Structural Analysis
A study on a closely related compound, N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy)acetohydrazide, utilized DFT-B3LYP/6-311G calculations to explore its structural and vibrational properties. The research highlighted the presence of intra-molecular hydrogen bonding interactions and their influence on the molecule's structural and vibrational characteristics, providing insights into the compound's stability and reactivity (Srivastava et al., 2014).
Sensor Development
Another study developed an optical chemosensor based on a hydrazide-naphthalic anhydride conjugate for the selective detection of Al3+ ions, demonstrating the potential of such compounds in sensor technology and live cell imaging (Anand et al., 2018).
Antiprotozoal Activity
Research on (E)-cinnamic N-acylhydrazone derivatives, which share structural motifs with N'-(3-bromobenzylidene)-2-(2-naphthyloxy)acetohydrazide, revealed moderate antileishmanial activity and highlighted the importance of such compounds in developing new antiparasitic treatments (Carvalho et al., 2014).
Photodynamic Applications
A novel photochromic diarylethene sensor incorporating a hydroxybenzylidene-2-naphthohydrazide group demonstrated potential for multianalyte detection and Al3+ imaging in live cells. This study showcases the application of hydrazide derivatives in photodynamic therapy and cellular imaging (Wang et al., 2019).
Anticancer Evaluation
Research on the synthesis, characterization, and anticancer evaluation of metal complexes with Schiff base ligands derived from hydrazide compounds, such as N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, underscores the potential of these complexes in cancer therapy. These studies highlight the broad applicability of hydrazide derivatives in medicinal chemistry and drug development (Sheng et al., 2015).
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-17-7-3-4-14(10-17)12-21-22-19(23)13-24-18-9-8-15-5-1-2-6-16(15)11-18/h1-12H,13H2,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABCQHQRHRODNG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)
![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
